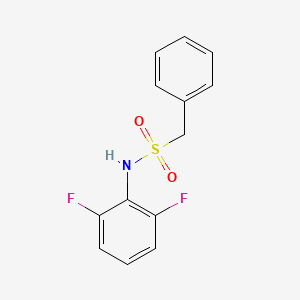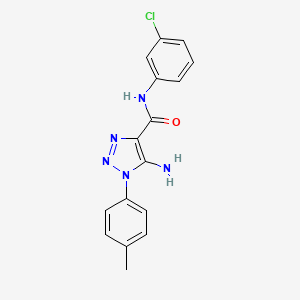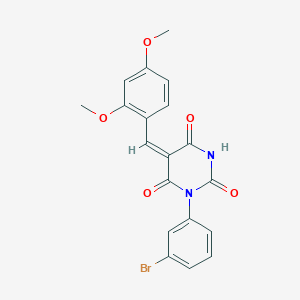![molecular formula C21H29F2N5O B4912651 1-[(2,6-difluorophenyl)methyl]-N-methyl-N-[[1-(2-methylpropyl)piperidin-4-yl]methyl]triazole-4-carboxamide](/img/structure/B4912651.png)
1-[(2,6-difluorophenyl)methyl]-N-methyl-N-[[1-(2-methylpropyl)piperidin-4-yl]methyl]triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,6-Difluorophenyl)methyl]-N-methyl-N-[[1-(2-methylpropyl)piperidin-4-yl]methyl]triazole-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a triazole ring, a piperidine ring, and a difluorophenyl group
Méthodes De Préparation
The synthesis of 1-[(2,6-difluorophenyl)methyl]-N-methyl-N-[[1-(2-methylpropyl)piperidin-4-yl]methyl]triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the difluorophenyl and piperidine groups. The synthetic route may involve:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.
Introduction of the Difluorophenyl Group: This step may involve a nucleophilic substitution reaction using a difluorobenzyl halide.
Attachment of the Piperidine Ring: This can be done through a reductive amination reaction using a piperidine derivative.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-[(2,6-Difluorophenyl)methyl]-N-methyl-N-[[1-(2-methylpropyl)piperidin-4-yl]methyl]triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(2,6-Difluorophenyl)methyl]-N-methyl-N-[[1-(2-methylpropyl)piperidin-4-yl]methyl]triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Materials Science: It is investigated for its potential use in the development of advanced materials, including polymers and coatings.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-[(2,6-difluorophenyl)methyl]-N-methyl-N-[[1-(2-methylpropyl)piperidin-4-yl]methyl]triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:
Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
The molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparaison Avec Des Composés Similaires
1-[(2,6-Difluorophenyl)methyl]-N-methyl-N-[[1-(2-methylpropyl)piperidin-4-yl]methyl]triazole-4-carboxamide can be compared with other similar compounds, such as:
1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide: This compound shares the triazole and difluorophenyl groups but lacks the piperidine ring.
N-Methyl-N-[[1-(2-methylpropyl)piperidin-4-yl]methyl]triazole-4-carboxamide: This compound contains the piperidine and triazole rings but lacks the difluorophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-N-methyl-N-[[1-(2-methylpropyl)piperidin-4-yl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29F2N5O/c1-15(2)11-27-9-7-16(8-10-27)12-26(3)21(29)20-14-28(25-24-20)13-17-18(22)5-4-6-19(17)23/h4-6,14-16H,7-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQXQLSHZIADIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)CN(C)C(=O)C2=CN(N=N2)CC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-acetamido-5-ethyl-5-methyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B4912570.png)

![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B4912574.png)
![ETHYL 4-(4-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE](/img/structure/B4912582.png)
![2-(1,3-benzodioxol-5-yl)-N,N-bis[(3-methoxyphenyl)methyl]ethanamine](/img/structure/B4912589.png)


![4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4912622.png)
![4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B4912626.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4912629.png)
![3-[(4-tert-butylbenzoyl)amino]-4-methoxybenzamide](/img/structure/B4912634.png)

![2-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B4912650.png)
![1-(2-hydroxy-5-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4912657.png)
